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Compound of Interest

Compound Name: BMS 695735

Cat. No.: B606243

Technical Support Center: BMS-986260

Disclaimer: Information regarding "BMS-690573" is not publicly available. This guide has been
created using BMS-986260 as a representative example of a Bristol Myers Squibb
investigational compound to illustrate how to approach bioavailability enhancement based on
available preclinical data. BMS-986260 is a potent, selective, and orally bioavailable TGFR1
inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is BMS-986260 and what is its mechanism of action?

Al: BMS-986260 is an investigational small molecule that acts as a potent and selective
inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFBR1) kinase.[1][2][4][5] Its
mechanism of action involves blocking the TGF-3 signaling pathway, which plays a crucial role
in various cellular processes, including cell growth, differentiation, and immune regulation.[6][7]
[8] Dysregulation of this pathway is implicated in diseases such as cancer.[9][10] By inhibiting
TGFBR1, BMS-986260 can block the phosphorylation of downstream mediators like SMAD2/3,
thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses.
[11[4][11]

Q2: What are the key in vitro potency and selectivity features of BMS-9862607
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A2: BMS-986260 demonstrates high potency against TGFBR1 with an IC50 of 1.6 nM.[5][11]
[12][13] It exhibits excellent selectivity over the related TGFBR2 isozyme (IC50 > 15 uM) and a
panel of over 200 other kinases.[4][11][13] In cellular assays, it effectively inhibits the nuclear
translocation of phosphorylated SMAD2/3 (pSMAD2/3) in various cell lines.[1][4][11]

Data Summary: In Vitro Potency of BMS-986260

Target/Assay Species IC50 / Kiapp Reference
TGFBR1 Human Kiapp = 0.8 nM [1114]
TGFBR1 Mouse Kiapp =1.4 nM [1114]
TGFBR1 - IC50 = 1.6 nM [5][11][12][13]
TGFBR2 - IC50 > 15 uM [4][13]

pSMAD2/3 Nuclear
Translocation (MINK Mink IC50 = 350 nM [1][11][13]
cells)

pSMAD2/3 Nuclear
Translocation (NHLF Human IC50 =190 nM [1][4]11]
cells)

FOXP3 Expression
Downregulation (Treg - IC50 =230 nM [1114]
induction)

Q3: What is known about the pharmacokinetic profile and bioavailability of BMS-9862607?

A3: BMS-986260 has been shown to be orally bioavailable with favorable pharmacokinetic
properties in preclinical species including mice, rats, and dogs.[1] It has good intrinsic
permeability as determined in Caco-2 cell assays and a low efflux ratio, suggesting it is not a
major substrate for efflux transporters.[1] The predicted human clearance is low.[9]

Data Summary: Pharmacokinetic Parameters of BMS-986260
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AUCO-
. Dose Cmax Tmax Referen
Species (malkg) Route 24h (M) h) F (%)
mgikg M ce
(MM-h)
Mouse 10 PO 20 5.5 0.5 67 [1]
Rat 3 PO 12 2.0 2.0 71 [1]
Dog 1 PO 5.4 0.7 2.0 75 [1]
Dog 0.5 \Y 7.2 - - - [1]

(F: Bioavailability)

Troubleshooting Guide to Improve In Vivo
Bioavailability

Issue 1: Lower than expected plasma exposure in preclinical models.
Possible Cause 1: Poor Solubility and Dissolution
e Troubleshooting Steps:

o Characterize Physicochemical Properties: Determine the aqueous solubility of the
compound at different pH values (e.g., pH 2, 4.5, 6.8).

o Formulation Development:

» For preclinical studies, consider solution-based formulations using co-solvents like
PEG400, ethanol, and acetate buffers, as has been done for BMS-986260.[1]

» For later-stage development, explore amorphous solid dispersions or lipid-based
formulations to enhance solubility and dissolution rate.

o Particle Size Reduction: Micronization or nanocrystal technology can increase the surface
area for dissolution.

Possible Cause 2: High First-Pass Metabolism
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e Troubleshooting Steps:

o In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or
hepatocytes from different species (mouse, rat, dog, human) to identify potential species
differences in metabolism.

o Metabolite Identification: Use LC-MS/MS to identify the major metabolites and the
enzymes responsible (e.g., specific cytochrome P450 isoforms).

o Structural Modification: If metabolism is a significant clearance pathway, medicinal
chemistry efforts could be directed at modifying the metabolic soft spots on the molecule.

Possible Cause 3: Efflux Transporter Activity
¢ Troubleshooting Steps:

o Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux
ratio (B-A/A-B). An efflux ratio greater than 2 suggests the compound may be a substrate
for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
BMS-986260 has a reported low efflux ratio of 2.5.[1]

o Co-dosing with Inhibitors: In vivo studies involving co-dosing with known efflux transporter
inhibitors (e.g., verapamil for P-gp) can confirm if efflux is limiting oral absorption.

Issue 2: High variability in plasma concentrations between subjects.
Possible Cause: Food Effects
e Troubleshooting Steps:

o Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animals under both fasted
and fed conditions to assess the impact of food on absorption.

o Formulation Optimization: Lipid-based formulations can sometimes mitigate food effects
by improving drug solubilization in the gastrointestinal tract.

Detailed Experimental Protocols
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Protocol 1: In Vitro pSMAD2/3 Nuclear Translocation Assay

e Cell Culture: Plate mink lung epithelial (MINK) cells or normal human lung fibroblasts (NHLF)
in 96-well plates and allow them to adhere overnight.

o Compound Treatment: Serially dilute BMS-986260 to the desired concentrations and pre-
incubate with the cells for 1 hour.

o Stimulation: Add a constant concentration of TGF-1 to all wells (except for the unstimulated
control) to induce SMADZ2/3 phosphorylation and nuclear translocation. Incubate for 30-60
minutes.

o Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by
permeabilization with 0.1% Triton X-100.

e Immunostaining: Incubate with a primary antibody against pPSMAD2/3, followed by a
fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.

e Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the
nuclear translocation of pPSMAD2/3 by measuring the fluorescence intensity in the nucleus
versus the cytoplasm. Calculate IC50 values by fitting the concentration-response data to a
four-parameter logistic equation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., MC38)

e Tumor Implantation: Subcutaneously implant MC38 colon carcinoma cells into the flank of
C57BL/6 mice.

o Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate
tumor volume.

o Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into treatment groups (e.g., vehicle, BMS-986260 alone, anti-PD-1
antibody alone, combination of BMS-986260 and anti-PD-1).

e Dosing:
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o Administer BMS-986260 orally at the desired dose and schedule (e.g., daily or an
intermittent schedule like 3 days on/4 days off).[1] The compound can be formulated in a
vehicle such as 70% 25 mM acetate buffer (pH 4.0), 5% ethanol, and 25% PEG 400.[1]

o Administer the anti-PD-1 antibody via intraperitoneal injection at the appropriate dose and
schedule.

o Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary
endpoint is typically tumor growth inhibition or tumor regression.

e Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors can be
harvested to assess target engagement (e.g., levels of pSMAD2/3) and to analyze the
immune cell infiltrate (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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